Amrinone
Overview
Description
Amrinone, also known as inthis compound, is a pyridine phosphodiesterase 3 inhibitor. It is primarily used as a positive inotropic agent and vasodilator in the treatment of congestive heart failure. This compound increases the force of contraction of the heart muscle and dilates blood vessels, thereby improving cardiac output and reducing the workload on the heart .
Mechanism of Action
Target of Action
Amrinone, also known as inthis compound, primarily targets phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) enzymes . These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for intracellular signaling .
Mode of Action
This compound acts as a PDE3 inhibitor, leading to an increase in cAMP and cGMP levels . This increase results in an enhanced calcium influx similar to that caused by beta-agonists, leading to an increased inotropic effect . In other words, it enhances the force of heart muscle contraction.
Biochemical Pathways
The increase in cAMP and cGMP levels due to PDE3 inhibition by this compound affects several biochemical pathways. In cardiac muscle cells, the elevated cAMP levels enhance the activity of protein kinase A (PKA). PKA then improves the calcium inward current through L-type calcium channels, leading to calcium-induced calcium release from the sarcoplasmic reticulum . This process triggers a calcium spark that initiates the contraction of the heart muscle, resulting in an inotropic effect .
Pharmacokinetics
This compound exhibits a volume of distribution of 1.2 L/kg in normal volunteers . It is bound to proteins at a rate of 10 to 49% . The drug is metabolized in the liver, and the primary route of excretion is via the urine as both this compound and several metabolites . The half-life of this compound is reported to be between 5 to 8 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of cardiac muscle contraction. By inhibiting PDE3, this compound increases the levels of cAMP and cGMP, leading to an increase in calcium influx . This influx triggers the contraction of cardiac muscle cells, resulting in a positive inotropic effect . This means that this compound enhances the force of heart muscle contraction, which can be beneficial in conditions like congestive heart failure .
Biochemical Analysis
Biochemical Properties
Amrinone plays a crucial role in biochemical reactions by inhibiting phosphodiesterase 3 (PDE3), an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE3, this compound increases the levels of cAMP and cGMP, leading to enhanced calcium ion influx into cardiac cells. This results in increased cardiac contractility and vasodilation . This compound interacts with various biomolecules, including cAMP-specific 3’,5’-cyclic phosphodiesterase 3 and 4, and cGMP-inhibited 3’,5’-cyclic phosphodiesterase A and B .
Cellular Effects
This compound affects various types of cells and cellular processes. In cardiac myocytes, it increases the intracellular concentration of cAMP, which activates protein kinase A (PKA). PKA phosphorylates L-type calcium channels, enhancing calcium influx and promoting calcium-induced calcium release from the sarcoplasmic reticulum. This leads to increased cardiac contractility . Additionally, this compound induces vasodilation in vascular smooth muscle cells by increasing cAMP levels, which facilitates calcium uptake by the sarcoplasmic reticulum and decreases calcium availability for contraction .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PDE3, resulting in elevated levels of cAMP and cGMP. This increase in cyclic nucleotides enhances calcium influx into cardiac cells, similar to the effect of beta-agonists, leading to a positive inotropic effect . In vascular smooth muscle cells, the elevated cAMP levels promote vasodilation by facilitating calcium uptake by the sarcoplasmic reticulum and reducing calcium availability for contraction . This compound also phosphorylates and deactivates phospholambans, which inhibit the sarcoplasmic reticulum calcium ATPase (SERCA), promoting arterial relaxation and producing a lusitropic effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is metabolized hepatically and excreted primarily via urine and feces . Its half-life ranges from 5 to 8 hours . Long-term studies have shown that this compound can lead to cardiac arrhythmias, thrombocytopenia, and abnormal liver function tests . The stability and degradation of this compound in vitro and in vivo settings are crucial for understanding its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In New Zealand white rabbits, high oral doses of this compound have been shown to produce fetal skeletal and gross external malformations . In rats, intravenous administration of this compound at maximum doses did not result in malformations . The therapeutic dosage range for this compound is 0.5-7 mcg/mL, with higher doses potentially leading to toxic effects such as arrhythmias and thrombocytopenia .
Metabolic Pathways
This compound is metabolized primarily in the liver through conjugation pathways, resulting in metabolites such as N-glycolate, N-acetate, N-glucuronide, and O-glucuronide . These metabolites are excreted via urine and feces . The inhibition of PDE3 by this compound affects metabolic flux by increasing cAMP and cGMP levels, which in turn influence calcium handling and cardiac contractility .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has a volume of distribution of 1.2 L/kg in normal volunteers and exhibits protein binding ranging from 10 to 49% . The primary route of excretion is via urine, with both this compound and its metabolites being excreted . The distribution of this compound within tissues is influenced by its interaction with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its effects on PDE3 and calcium handling. This compound’s activity is influenced by its interaction with phospholambans and the sarcoplasmic reticulum calcium ATPase (SERCA), which are localized within the sarcoplasmic reticulum . The targeting signals and post-translational modifications of this compound direct it to specific compartments, enhancing its efficacy in promoting cardiac contractility and vasodilation .
Preparation Methods
Amrinone can be synthesized through various synthetic routes. One common method involves the reaction of 3,4’-bipyridine with ammonia in the presence of a reducing agent. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods often involve large-scale synthesis using similar reaction conditions, with additional purification steps to ensure the final product’s purity .
Chemical Reactions Analysis
Amrinone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites. Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives. Reducing agents such as sodium borohydride are commonly used.
Substitution: this compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups. Common reagents include halogens and nucleophiles.
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to form its constituent components.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of hydroxylated or carboxylated derivatives .
Scientific Research Applications
Amrinone has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of phosphodiesterase inhibitors and their effects on cyclic adenosine monophosphate (cAMP) levels.
Biology: this compound is used in research on cardiac muscle physiology and the mechanisms of heart failure. It is also studied for its effects on vascular smooth muscle and platelet function.
Medicine: this compound is used in clinical research to develop new treatments for heart failure and other cardiovascular diseases. It is also investigated for its potential use in treating other conditions, such as pulmonary hypertension.
Industry: this compound is used in the pharmaceutical industry as an active ingredient in medications for heart failure. .
Comparison with Similar Compounds
Amrinone is often compared with other phosphodiesterase inhibitors, such as milrinone, enoximone, and piroximone. These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications. For example:
Milrinone: Similar to this compound, milrinone is a phosphodiesterase 3 inhibitor used in the treatment of heart failure.
Enoximone: Another phosphodiesterase 3 inhibitor, enoximone is used in the treatment of heart failure and has a longer duration of action compared to this compound.
Piroximone: Piroximone is also a phosphodiesterase 3 inhibitor with similar effects on cardiac contractility and vasodilation.
This compound’s uniqueness lies in its specific pharmacokinetic profile and its use in both acute and chronic heart failure management .
Properties
IUPAC Name |
3-amino-5-pyridin-4-yl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-9-5-8(6-13-10(9)14)7-1-3-12-4-2-7/h1-6H,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLQIBCLLYYYFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CNC(=O)C(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022603 | |
Record name | Amrinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Amrinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>28.1 [ug/mL] (The mean of the results at pH 7.4), 5.60e+00 g/L | |
Record name | SID11533005 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Amrinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Amrinone is a phosphodiesterase inhibitor (PDE3), resulting in increased cAMP and cGMP which leads to an increase in the calcium influx like that caused by beta-agonists resulting in increased inotropic effect. | |
Record name | Amrinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01427 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
60719-84-8 | |
Record name | Amrinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60719-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Inamrinone [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amrinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01427 | |
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Record name | inamrinone | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759805 | |
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Record name | Amrinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amrinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.700 | |
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Record name | INAMRINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUT23379TN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Amrinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
294-297, 295 °C | |
Record name | Amrinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01427 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amrinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Amrinone?
A1: this compound acts primarily by inhibiting phosphodiesterase 3 (PDE3), an enzyme responsible for degrading cyclic adenosine monophosphate (cAMP) [, , ]. This inhibition leads to an increase in intracellular cAMP levels [].
Q2: What are the downstream effects of increased cAMP levels mediated by this compound?
A2: Elevated cAMP levels enhance myocardial contractility (positive inotropic effect) [, ] and induce vasodilation [, ], particularly in pulmonary vessels [].
Q3: How does this compound compare to digitalis in terms of its effects on cardiac muscle?
A4: While both this compound and digitalis exert positive inotropic effects, their mechanisms differ. Unlike digitalis, this compound does not induce oscillatory afterpotentials or aftercontractions in cardiac tissues, suggesting distinct mechanisms influencing contractility [].
Q4: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C12H9N3O and its molecular weight is 211.22 g/mol [].
Q5: Is there any spectroscopic data available for this compound?
A7: Yes, vibrational spectroscopic data, including FTIR and Raman spectra, have been used to characterize this compound [, ]. These studies provide insights into the vibrational modes and structural features of the molecule.
Q6: What is the elimination half-life of this compound?
A8: The elimination half-life of this compound varies with age. In neonates, it is approximately 10.7 hours, while in infants, it is around 6.1 hours []. In adults, the half-life ranges from 2.6 to 4.1 hours [, ].
Q7: Does the route of administration affect this compound pharmacokinetics?
A9: Yes, administering this compound into the cardiopulmonary bypass (CPB) circuit results in a half-life of approximately 3.5 hours [].
Q8: How is this compound metabolized?
A10: this compound is primarily metabolized in the liver via N-acetylation, forming N-acetylthis compound. It also undergoes N-glycosylation, resulting in N-glycolylthis compound [].
Q9: What is the impact of renal function on this compound elimination?
A12: this compound is primarily excreted unchanged through the kidneys. Therefore, patients with renal impairment may experience drug accumulation and require dosage adjustments [, ].
Q10: Are there any age-related differences in this compound pharmacokinetics?
A13: Yes, neonates eliminate this compound at a slower rate compared to infants, primarily due to immature renal function [].
Q11: Has this compound demonstrated efficacy in reversing anesthetic-induced myocardial depression?
A14: Yes, studies in animal models demonstrate that this compound can effectively reverse the negative inotropic effects of volatile anesthetics like isoflurane and halothane [].
Q12: What are the effects of this compound on right ventricular function?
A15: this compound improves right ventricular function primarily by reducing afterload, leading to decreased right ventricular end-systolic volume and increased ejection fraction [].
Q13: How does this compound affect myocardial oxygen consumption?
A17: While this compound's positive inotropic effects might suggest increased oxygen demand, it often leads to a net decrease in myocardial oxygen consumption [, , ]. This beneficial effect is attributed to its vasodilatory properties, which reduce preload and afterload, thereby lowering myocardial work.
Q14: Does this compound influence infarct size following coronary artery occlusion?
A18: Contrary to concerns that its inotropic effects might worsen ischemia, studies demonstrate that this compound does not increase infarct size after coronary artery occlusion and reperfusion in dogs [].
Q15: Are there any known drug interactions with this compound?
A20: this compound exhibits additive inotropic effects when combined with dobutamine in patients with heart failure [, ]. This combination may provide enhanced therapeutic benefits compared to either drug alone.
Q16: Does the development of tolerance or resistance to this compound occur?
A21: Tachyphylaxis to this compound has not been observed in clinical settings [].
Q17: Are there known biomarkers for predicting this compound efficacy?
A24: While the research doesn't identify specific biomarkers for this compound efficacy, it suggests that monitoring plasma concentrations can be helpful in guiding dosage adjustments to achieve therapeutic levels [].
Q18: What analytical methods are commonly employed for this compound quantification?
A25: High-performance liquid chromatography (HPLC) is a widely used technique for measuring this compound concentrations in plasma [].
Q19: What is known about the material compatibility and stability of this compound?
A19: The provided research papers do not offer specific details regarding this compound's material compatibility or stability under various conditions.
Q20: Does this compound possess catalytic properties?
A20: The research does not indicate any inherent catalytic properties associated with this compound.
Q21: Have computational chemistry and modeling been applied to this compound research?
A28: Yes, molecular docking studies have been performed to investigate this compound's interaction with its target, PDE3, and to explore its potential binding affinity to other proteins and receptors [, ].
Q22: How do structural modifications of this compound affect its activity, potency, and selectivity?
A22: The provided research does not delve into structure-activity relationship (SAR) studies of this compound and its analogs.
Q23: What are the recommended formulations and storage conditions to maintain this compound stability?
A23: The research papers provided do not offer specific information on this compound formulation or storage recommendations.
Q24: What are the SHE regulations and guidelines related to this compound?
A24: The provided research papers primarily focus on the pharmacological and clinical aspects of this compound and do not delve into specific SHE regulations.
Q25: Are there any known cross-resistance mechanisms associated with this compound?
A25: The provided research does not discuss cross-resistance mechanisms related to this compound.
Q26: What is the long-term safety profile of this compound?
A26: The provided research primarily focuses on the short-term effects of this compound, and information regarding its long-term safety profile is limited.
Q27: Does this compound have any known effects on drug transporters or drug-metabolizing enzymes?
A27: The provided research does not offer specific details regarding this compound's interactions with drug transporters or its potential to induce or inhibit drug-metabolizing enzymes.
Q28: Is there information available about the biocompatibility, biodegradability, environmental impact, and recycling of this compound?
A28: The provided research papers primarily focus on this compound's pharmacological and clinical aspects and do not provide insights into its biocompatibility, biodegradability, environmental impact, or recycling.
Q29: Are there any cost-effective alternatives or substitutes for this compound?
A29: The research provided does not directly compare this compound with alternative treatments in terms of cost-effectiveness.
Q30: How has this compound research evolved over time, and what are the key milestones?
A37: this compound research has evolved from initial investigations of its inotropic and vasodilatory effects [] to exploring its potential applications in various clinical settings, including heart failure, pulmonary hypertension, and low cardiac output syndrome.
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